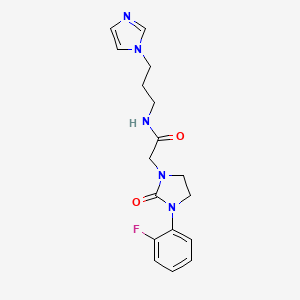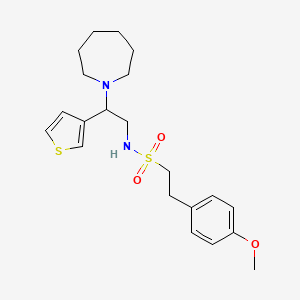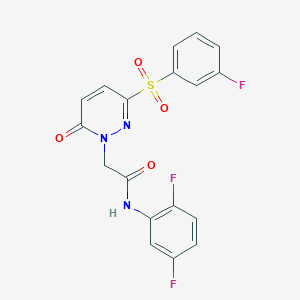
N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research in the field of imidazole and acetamide derivatives has proliferated due to their significant biological activities and applications in medicinal chemistry. Compounds featuring imidazole rings, such as "N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide," have been synthesized and analyzed for their chemical and physical properties, contributing to the development of novel therapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, typically starting from imidazole or acetamide precursors. For instance, a study on the synthesis of novel N-(3-chloro-4-flurophenyl) derivatives by Sunder and Maleraju (2013) demonstrates the complexity of synthesizing such compounds, which may involve reactions such as acylation, alkylation, and condensation processes (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of compounds containing imidazolidine-2,4-dione systems reveals interesting features. For example, Sethusankar et al. (2002) detailed the crystalline structure of a similar compound, highlighting planarity and specific dihedral angles critical for molecular interaction (Sethusankar et al., 2002).
Wissenschaftliche Forschungsanwendungen
Crystallographic and Molecular Structure
Crystallographic Studies :
- Research on compounds similar to "N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide" often involves detailed crystallographic analysis to understand their molecular conformations and interactions. For example, studies on acetamido(phenyl)methyl-methylimidazolidine diones reveal that these molecules crystallize in specific space groups, and their structures are stabilized by various intermolecular hydrogen bonds, forming cyclic dimers and chains (Sethusankar et al., 2002).
Potential Applications
Corrosion Inhibition :
- Some imidazoline and imidazolidine derivatives have been evaluated for their efficiency as corrosion inhibitors, demonstrating that certain compounds can significantly protect against corrosion in acid media. These studies involve electrochemical methods and theoretical calculations to understand the compounds' interactions with metal surfaces (Cruz et al., 2004).
Fluorogenic Dyes and Catalysis :
- Research into the oxidation of imidazolone derivatives with selenium dioxide indicates that such processes can create compounds with potential applications as fluorogenic dyes. These findings suggest a method for synthesizing compounds that exhibit significant shifts in absorption and emission spectra, making them suitable for use in various chemical and biological imaging applications (Zaitseva et al., 2020).
Antimicrobial and Anti-inflammatory Properties :
- Certain imidazolidin derivatives have been synthesized with the aim of evaluating their anti-inflammatory and antimicrobial activities. These studies provide insights into the structural features contributing to the biological activities of these compounds, indicating their potential application in developing new therapeutic agents (Sunder & Maleraju, 2013).
Catalytic Applications :
- Acetamide derivatives with imidazole rings have been explored as catalysts for chemical reactions, such as alkene epoxidation with hydrogen peroxide. These studies highlight the role of molecular design in creating effective catalysts for important organic transformations (Serafimidou et al., 2008).
Eigenschaften
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(3-imidazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-4-1-2-5-15(14)23-11-10-22(17(23)25)12-16(24)20-6-3-8-21-9-7-19-13-21/h1-2,4-5,7,9,13H,3,6,8,10-12H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUFUUSOPHHALY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCCN2C=CN=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)
![2-Chloro-N-[[6-(trifluoromethyl)oxan-2-yl]methyl]acetamide](/img/structure/B2489694.png)
![Ethyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2489697.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2489700.png)






![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)
![1-[1,1'-Biphenyl]-4-yl-3-[4-(sec-butyl)anilino]-1-propanone](/img/structure/B2489713.png)
